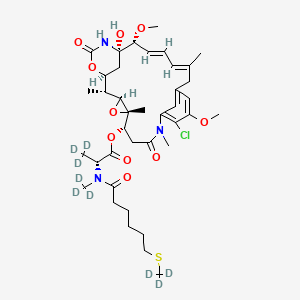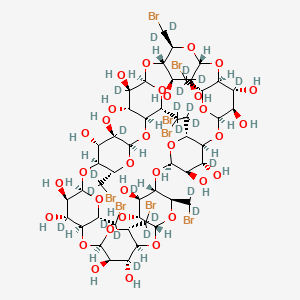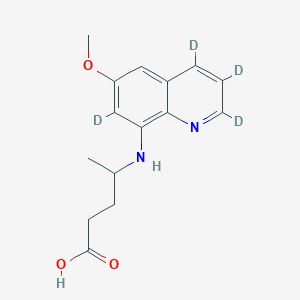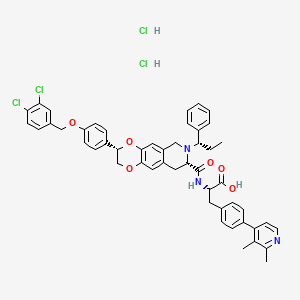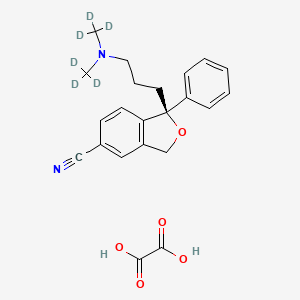
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is a deuterated derivative of des(oxopentyl) valsartan methyl ester hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in the study of drug metabolism and pharmacokinetics due to its enhanced stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of des(oxopentyl) valsartan methyl ester hydrochloride. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule using deuterated reagents.
Esterification: Formation of the methyl ester group through a reaction with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities to achieve the desired level of deuteration.
Continuous Esterification: Employing continuous flow reactors to enhance the efficiency of the esterification process.
Purification and Crystallization: Utilizing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits enhanced stability and traceability, making it useful in studying drug metabolism. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into the metabolic pathways and the effects of deuteration on drug efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
Des(oxopentyl) valsartan methyl ester hydrochloride: The non-deuterated version of the compound.
Des(oxopentyl) valsartan-d4 methyl ester hydrochloride: Another deuterated derivative with a different level of deuteration.
Des(oxopentyl) valsartan methyl ester: The free base form without the hydrochloride salt.
Uniqueness
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is unique due to its high level of deuteration, which provides enhanced stability and traceability compared to its non-deuterated counterparts. This makes it particularly valuable in scientific research applications where precise tracking of the compound is essential.
Properties
Molecular Formula |
C19H22ClN5O2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
methyl (2S)-3,3,4,4,4-pentadeuterio-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-3-17(19(25)26-2)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-21-23-24-22-18;/h4-11,17,20H,3,12H2,1-2H3,(H,21,22,23,24);1H/t17-;/m0./s1/i1D3,3D2; |
InChI Key |
CRWKYSOVGJCKSF-MJGRBEDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Canonical SMILES |
CCC(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



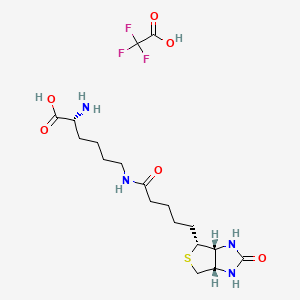
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
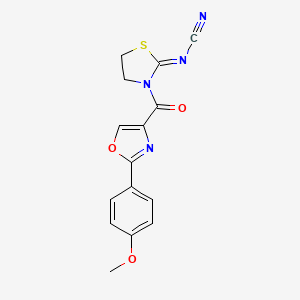
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
